Cas no 38952-61-3 (N,N-Dimethylmorpholine-4-carboxamide)

N,N-Dimethylmorpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethylmorpholine-4-carboxamide
- 4-MORPHOLINECARBOXAMIDE, N,N-DIMETHYL
- N,N-dimethyl-4-Morpholinecarboxamide
- 4-(Dimethylcarbamoyl)morpholine
- 4-Morpholinecarboxamide, N,N-dimethyl-
- 4-dimethylcarbamoylmorpholine
- KFCXHZRPFJLAND-UHFFFAOYSA-N
- 4-Morpholinecarboxamide,N,N-dimethyl
- AK131024
- DTXSID90392229
- AMY39887
- DS-6835
- MFCD02859873
- DB-308805
- 38952-61-3
- SY108638
- SCHEMBL3636907
- CS-0151343
- O12005
- AKOS016014692
-
- MDL: MFCD02859873
- インチ: 1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3
- InChIKey: KFCXHZRPFJLAND-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C(N(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 158.105527694g/mol
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 32.8
じっけんとくせい
- 密度みつど: 1.101±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 104-105 ºC
- ふってん: 270.0±33.0 ºC (760 Torr),
- フラッシュポイント: 117.1±25.4 ºC,
- ようかいど: 微溶性(22 g/l)(25ºC)、
N,N-Dimethylmorpholine-4-carboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
N,N-Dimethylmorpholine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ614-5g |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 95+% | 5g |
730.0CNY | 2021-07-14 | |
Ambeed | A277389-5g |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 95% | 5g |
$28.0 | 2025-02-22 | |
Ambeed | A277389-25g |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 95% | 25g |
$85.0 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17630-250mg |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 95% | 250mg |
¥65.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221983-250mg |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 98% | 250mg |
¥52.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221983-25g |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 98% | 25g |
¥943.00 | 2024-05-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N17630-1g |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 95% | 1g |
¥63.0 | 2024-07-15 | |
eNovation Chemicals LLC | D548662-1g |
N,N-DiMethylMorpholine-4-carboxaMide |
38952-61-3 | 97% | 1g |
$100 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ614-200mg |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 95+% | 200mg |
65.0CNY | 2021-07-14 | |
TRC | D480383-50mg |
N,N-Dimethylmorpholine-4-carboxamide |
38952-61-3 | 50mg |
65.00 | 2021-08-14 |
N,N-Dimethylmorpholine-4-carboxamide 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
N,N-Dimethylmorpholine-4-carboxamideに関する追加情報
Introduction to N,N-Dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3)
N,N-Dimethylmorpholine-4-carboxamide, a compound with the chemical formula C8H13N2O, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amide and morpholine functional groups imparts distinct chemical reactivity, enabling its utility in multiple synthetic pathways.
The CAS No. 38952-61-3 assigned to N,N-Dimethylmorpholine-4-carboxamide underscores its specific identity and distinguishes it from other compounds with similar structures. This numerical identifier is crucial for researchers and chemists in ensuring the correct compound is utilized in experiments and formulations. The compound's molecular structure, featuring a morpholine ring substituted at the 4-position with a carboxamide group, contributes to its versatility in medicinal chemistry applications.
In recent years, N,N-Dimethylmorpholine-4-carboxamide has garnered attention due to its role as a key intermediate in the synthesis of novel therapeutic agents. Its morpholine moiety is particularly noteworthy, as it is frequently incorporated into drug molecules to enhance pharmacological properties such as solubility and bioavailability. The amide group further contributes to the compound's reactivity, allowing for further functionalization and derivatization.
One of the most compelling aspects of N,N-Dimethylmorpholine-4-carboxamide is its application in the development of small-molecule inhibitors targeting various biological pathways. Researchers have leveraged its structural features to design molecules that interact with enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The compound's ability to serve as a scaffold for drug design has made it a subject of extensive investigation in academic and industrial research settings.
Recent studies have highlighted the potential of N,N-Dimethylmorpholine-4-carboxamide in the synthesis of kinase inhibitors, which are critical in cancer therapy. By modifying the morpholine ring and the amide group, chemists have been able to generate derivatives with improved binding affinity and selectivity against specific kinases. These advancements underscore the compound's importance as a building block in medicinal chemistry.
The pharmaceutical industry has also explored the use of N,N-Dimethylmorpholine-4-carboxamide in developing treatments for inflammatory conditions. Its structural motif has been incorporated into molecules designed to modulate immune responses by targeting inflammatory cytokines and signaling pathways. Such applications demonstrate the compound's broad utility across multiple therapeutic areas.
Furthermore, the chemical properties of N,N-Dimethylmorpholine-4-carboxamide make it an attractive candidate for use in drug delivery systems. Its ability to form stable complexes with other molecules allows for controlled release formulations, enhancing therapeutic efficacy while minimizing side effects. This aspect is particularly relevant in the context of sustained-release medications, where precise control over drug release is essential.
The synthesis of N,N-Dimethylmorpholine-4-carboxamide involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of morpholine derivatives with appropriate carboxylic acid precursors under controlled conditions. The resulting amide bond can then be further functionalized to produce a wide range of derivatives tailored for specific applications.
In conclusion, N,N-Dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3) is a versatile compound with significant implications in pharmaceutical research and drug development. Its unique structural features, combined with its reactivity, make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The ongoing research into this compound continues to uncover new possibilities for its application in medicine, reinforcing its importance as a cornerstone in modern drug discovery efforts.
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